molecular formula C13H11NO B122507 2-Aminobenzophenone CAS No. 2835-77-0

2-Aminobenzophenone

Cat. No. B122507
Key on ui cas rn: 2835-77-0
M. Wt: 197.23 g/mol
InChI Key: MAOBFOXLCJIFLV-UHFFFAOYSA-N
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Patent
US05650410

Procedure details

In this method, the 2-aminobenzophenone derivative (IV) is reacted with acetonitrile to give the 2-methylquinazoline derivative (IX). The compound (IX) is subjected to bromination to give the 2-bromomethylquinazoline derivative (II-4). The reaction of the compound (IV) with acetonitrile can be carried out according to the same manner as that of Method D. The bromination of the compound (IX) can be carried out according to the same manner as that of the bromination of the compound (VII) in Method C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4](C1C=CC=CC=1)=O.[C:16](#[N:18])[CH3:17]>>[CH3:17][C:16]1[N:18]=[CH:4][C:3]2[C:2](=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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